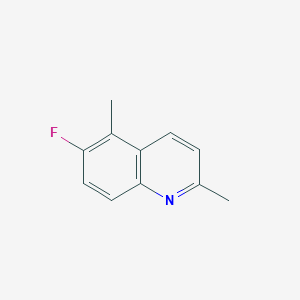
6-Fluoro-2,5-dimethylquinoline
描述
6-Fluoro-2,5-dimethylquinoline is a useful research compound. Its molecular formula is C11H10FN and its molecular weight is 175.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
6-Fluoro-2,5-dimethylquinoline has shown promising potential in medicinal chemistry due to its biological activities. It is primarily investigated for:
- Antibacterial Activity : Research indicates that quinoline derivatives can exhibit significant antibacterial properties. The presence of fluorine enhances the compound's interaction with bacterial enzymes, potentially leading to effective inhibition .
- Anticancer Properties : Studies have suggested that compounds similar to this compound may inhibit cancer cell proliferation. The unique structure allows for interaction with various cancer-related pathways .
- Antiviral Activity : Preliminary investigations suggest antiviral effects against certain viruses, making it a candidate for further drug development.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various reactions:
- Building Block for Complex Molecules : The compound can be utilized in the synthesis of other biologically active molecules, expanding its utility in drug discovery .
- Reactivity and Transformations : The fluorine atom enhances the reactivity of the compound in electrophilic substitution reactions, making it suitable for creating diverse chemical derivatives.
Material Science
This compound has applications in material science, particularly in the development of advanced materials:
- Liquid Crystals : The compound is explored for its potential use in liquid crystal displays (LCDs) due to its unique electronic properties.
- Dyes and Pigments : Its structural characteristics make it a candidate for developing dyes and pigments used in various industrial applications .
Data Table: Comparative Properties of Quinoline Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Fluorine at position 6; two methyl groups at positions 2 and 5 | Enhanced reactivity and biological activity |
| 6-Fluoroquinoline | Contains a single fluorine atom at position 6 | Less versatile in reactions |
| 8-Iodoquinoline | Contains an iodine atom at position 8 | Different reactivity profile |
| 2,5-Dimethylquinoline | Lacks halogens | Simpler structure; less reactive |
Case Studies and Research Findings
-
Antibacterial Mechanism Study :
A study published in a peer-reviewed journal explored the antibacterial mechanism of quinoline derivatives. It was found that this compound exhibited significant inhibition against Gram-positive bacteria by disrupting cell wall synthesis . -
Anticancer Activity Assessment :
In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent. -
Synthesis Optimization :
Research focused on optimizing the synthesis of this compound revealed efficient multi-step reactions that improved yield and purity. This advancement facilitates its application in pharmaceutical research and development .
属性
CAS 编号 |
113641-45-5 |
|---|---|
分子式 |
C11H10FN |
分子量 |
175.20 g/mol |
IUPAC 名称 |
6-fluoro-2,5-dimethylquinoline |
InChI |
InChI=1S/C11H10FN/c1-7-3-4-9-8(2)10(12)5-6-11(9)13-7/h3-6H,1-2H3 |
InChI 键 |
ATWVWVWZFFCWOV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)F)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













